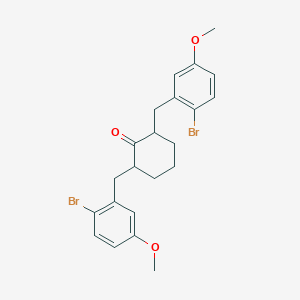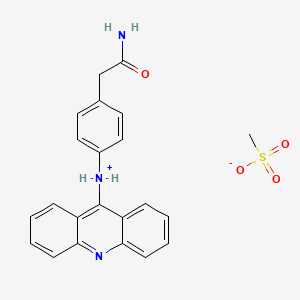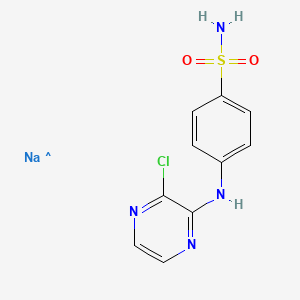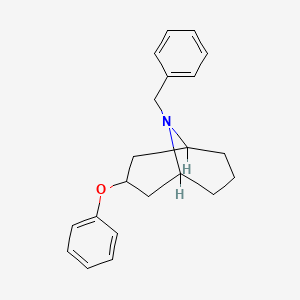
Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride typically involves the reaction of methyl carbamate with 4-(3-dimethylaminopropyl)phenol in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient synthesis and minimizes the production of by-products. Quality control measures are also implemented to maintain the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction could yield alcohols or amines. Substitution reactions often result in the formation of new derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials, offering unique properties that enhance product performance.
Mecanismo De Acción
The mechanism of action of carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester: This compound shares a similar structure but differs in the position of the dimethylamino group.
Carbamic acid, phenyl ester: Another related compound with a simpler structure and different functional groups.
Uniqueness
Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride is unique due to its specific molecular arrangement, which imparts distinct properties and functionalities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Propiedades
Número CAS |
63982-44-5 |
|---|---|
Fórmula molecular |
C13H21ClN2O2 |
Peso molecular |
272.77 g/mol |
Nombre IUPAC |
dimethyl-[3-[4-(methylcarbamoyloxy)phenyl]propyl]azanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-14-13(16)17-12-8-6-11(7-9-12)5-4-10-15(2)3;/h6-9H,4-5,10H2,1-3H3,(H,14,16);1H |
Clave InChI |
LHBWEWHQFILKOK-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1=CC=C(C=C1)CCC[NH+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


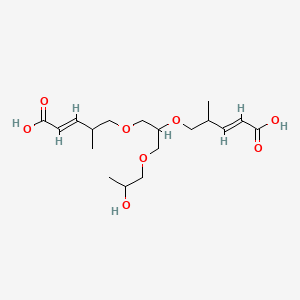

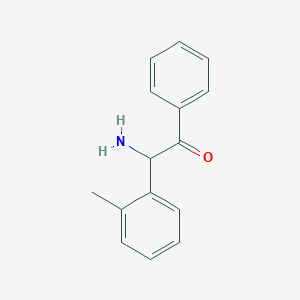

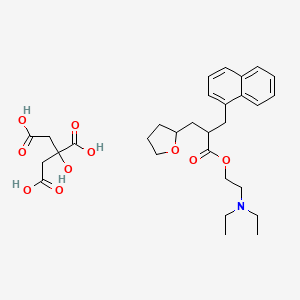
![Silane, dimethyl[2-(pentafluorophenyl)ethyl]-](/img/structure/B13774164.png)
